molecular formula C26H20FN5O3 B2392374 3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396871-81-0

3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2392374
CAS RN: 1396871-81-0
M. Wt: 469.476
InChI Key: FIDIWFZZWUWYOE-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is a fused bicyclic heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research in the field of medicinal chemistry has led to the synthesis of numerous novel compounds related to "3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide". These compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, have been synthesized to explore their potential pharmacological activities (Bakhite et al., 2005). These efforts aim at identifying new therapeutic agents by studying the structural requirements for biological activity.

Biological Activity and Antiviral Research

The development of novel antiviral agents is a critical area of research, especially in light of emerging viral threats. Compounds with a similar structural framework to "3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" have been evaluated for their potential as human immunodeficiency virus (HIV) integrase inhibitors, showcasing the importance of these compounds in the development of new therapeutic strategies against HIV (Monteagudo et al., 2007).

Exploration of Chemical Space for Drug Discovery

The synthesis and characterization of related compounds contribute to the expansion of chemical space explored for drug discovery. Through the design and synthesis of compounds like benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, researchers aim to uncover new therapeutic agents with improved efficacy and safety profiles (Penning et al., 2010).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-16-6-5-11-31-15-22(30-23(16)31)17-8-4-9-19(12-17)29-24(33)20-13-28-26(35)32(25(20)34)14-18-7-2-3-10-21(18)27/h2-13,15H,14H2,1H3,(H,28,35)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIWFZZWUWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CNC(=O)N(C4=O)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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